(S)-2-Benzylpiperidine CAS 99112-94-4 chemical properties
(S)-2-Benzylpiperidine CAS 99112-94-4 chemical properties
An In-depth Technical Guide to (S)-2-Benzylpiperidine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-Benzylpiperidine (CAS 99112-94-4), a pivotal chiral building block in modern organic synthesis and drug discovery. The document details its structural characteristics, spectroscopic profile, a representative synthetic workflow, and its applications, particularly as a privileged scaffold in medicinal chemistry. The information is curated for researchers, chemists, and drug development professionals, emphasizing not just the data, but the scientific rationale behind its application and handling.
Introduction and Strategic Importance
(S)-2-Benzylpiperidine is a chiral secondary amine featuring a piperidine ring substituted at the 2-position with a benzyl group. Its stereochemically defined structure makes it an invaluable starting material for the enantioselective synthesis of complex molecules. The piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage in key binding interactions with biological targets.[1] The N-benzyl piperidine structure, in a broader sense, is recognized for its structural flexibility and the capacity to establish crucial cation-π interactions with target proteins.[2]
This guide moves beyond a simple datasheet, offering insights into the practical application and scientific context of this versatile compound. We will explore its core properties, analytical characterization, synthesis, and its role in the development of novel therapeutics, such as potent analgesics and dual-action inhibitors.[3][4]
Molecular Structure and Physicochemical Properties
The identity and purity of a chemical building block are paramount for reproducible and successful downstream applications. (S)-2-Benzylpiperidine's properties are summarized below.
Core Identifiers and Properties
The fundamental properties of (S)-2-Benzylpiperidine are presented in Table 1. The compound is typically supplied as a liquid, with a recommended storage temperature of 2-8°C to maintain its stability and purity.[5]
| Property | Value | Source(s) |
| CAS Number | 99112-94-4 | [5][6] |
| Molecular Formula | C₁₂H₁₇N | [6][7] |
| Molecular Weight | 175.27 g/mol | [5][7] |
| Appearance | Liquid | [5] |
| Melting Point | 46.2 °C | [5] |
| Boiling Point | 267.5 °C at 760 mmHg (racemic) | [8] |
| Density | 0.969 g/cm³ (racemic estimate) | [8] |
| Storage Temperature | 2-8°C | [5] |
| SMILES | N1Cc2ccccc2 | [5] |
| InChI Key | ITXCORRITGNIHP-LBPRGKRZSA-N | [5][7] |
Computed Properties for In-Silico Modeling
Computational parameters are essential for modern drug discovery, aiding in the prediction of a molecule's behavior, such as its lipophilicity and membrane permeability. These values are critical for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
| Property | Value | Source(s) |
| XLogP3 | 2.7 | [7] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [6][7] |
| Hydrogen Bond Donor Count | 1 | [6][7] |
| Hydrogen Bond Acceptor Count | 1 | [6][7] |
| Rotatable Bond Count | 2 | [6][7] |
Structural Visualization
The two-dimensional structure of (S)-2-Benzylpiperidine, highlighting its single stereocenter, is depicted below. This chirality is fundamental to its utility in asymmetric synthesis.
Caption: 2D structure of (S)-2-Benzylpiperidine with the chiral center indicated.
Spectroscopic and Analytical Profile
Confirming the structure and purity of (S)-2-Benzylpiperidine requires a multi-technique analytical approach. Below are the expected spectroscopic signatures.[9]
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiplet in the ~7.2-7.4 ppm range (benzyl ring).- Benzylic Protons (-CH₂-Ph): Two diastereotopic protons appearing as distinct multiplets or doublets of doublets.- Piperidine Ring Protons: Complex multiplets in the ~1.5-3.0 ppm range.- N-H Proton: A broad singlet, whose chemical shift is concentration and solvent dependent. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the ~125-140 ppm range.- Piperidine Carbons: Signals in the aliphatic region, typically ~25-60 ppm.- Benzylic Carbon (-CH₂-Ph): Signal around ~40-45 ppm. |
| IR Spectroscopy | - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.- Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹.- Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): Expected at m/z = 175.14 (for C₁₂H₁₇N).- Key Fragments: Loss of the benzyl group (m/z = 91) or fragmentation of the piperidine ring. |
Note: The exact chemical shifts and coupling constants in NMR are dependent on the solvent and instrument parameters. The data presented are based on analyses of structurally similar piperidine derivatives.[10][11][12][13]
Synthesis and Process Chemistry Insights
The synthesis of chiral 2-substituted piperidines is a well-established field, with multiple strategies available. A common and robust approach involves the asymmetric reduction of a cyclic imine or the cyclization of a chiral amino-aldehyde. Solid-phase organic synthesis (SPOS) has also been effectively employed to generate libraries of 2-benzylpiperidine derivatives for high-throughput screening.[14]
Conceptual Synthetic Workflow
The following diagram illustrates a generalized, conceptual pathway for the synthesis of a 2-benzylpiperidine scaffold. This process highlights key transformations that are fundamental in piperidine chemistry.
Caption: Conceptual workflow for the asymmetric synthesis of 2-benzylpiperidine.
Example Protocol: Asymmetric Reductive Amination
This protocol is a representative example and should be optimized for specific laboratory conditions. It illustrates the core principles of forming the piperidine ring via reductive amination of a δ-keto nitrile followed by cyclization.
Objective: To synthesize (S)-2-Benzylpiperidine from a suitable achiral precursor using a chiral catalyst.
Materials:
-
6-oxo-6-phenylhexanenitrile
-
Chiral reducing agent (e.g., (R)-CBS-oxazaborolidine)
-
Borane dimethyl sulfide complex (BH₃-SMe₂)
-
Raney Nickel
-
Hydrogen gas (H₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Asymmetric Ketone Reduction (Causality: Stereocenter Formation):
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve 6-oxo-6-phenylhexanenitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C. Add the chiral catalyst, (R)-CBS-oxazaborolidine (0.1 eq), dropwise. The catalyst's specific chirality is chosen to induce the desired (S)-configuration in the resulting alcohol.
-
Slowly add BH₃-SMe₂ (1.1 eq) to the cooled solution. The borane complex is the stoichiometric reductant, while the CBS catalyst ensures the reduction occurs stereoselectively.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.
-
Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl. This step hydrolyzes the borane complexes.
-
-
Work-up and Isolation of Chiral Hydroxy-Nitrile:
-
Extract the aqueous mixture three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral hydroxy-nitrile intermediate.
-
-
Reductive Cyclization (Causality: Ring Formation):
-
Dissolve the purified hydroxy-nitrile in methanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel slurry. Raney Nickel is a highly effective catalyst for the reduction of nitriles to primary amines.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature. The primary amine formed in situ undergoes spontaneous intramolecular cyclization with the hydroxyl group (after activation/displacement) to form the piperidine ring.
-
After 24 hours (or upon cessation of hydrogen uptake), carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
-
Final Purification:
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude (S)-2-Benzylpiperidine.
-
Further purification can be achieved via distillation or chromatography if required. The final product's enantiomeric excess should be determined using chiral HPLC.
-
Applications in Drug Discovery and Chemical Biology
The 2-benzylpiperidine scaffold is a privileged structure in medicinal chemistry. Its utility stems from its rigid, yet conformationally mobile, three-dimensional shape, which allows for precise orientation of substituents to interact with biological targets.
-
CNS-Active Agents: As a structural analog of stimulants like methylphenidate, 2-benzylpiperidine itself exhibits activity as a dopamine reuptake inhibitor, although with lower potency.[15] This core can be modified to develop more potent and selective monoamine reuptake inhibitors for treating conditions like ADHD or depression.[15] A second-generation synthesis has been developed for a benzyl piperidine derivative that acts as a key intermediate for SERT/5-HT1A dual inhibitors.[3]
-
Analgesics: Recent research has highlighted the development of benzylpiperidine derivatives as dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands.[4] This dual-target strategy aims to produce potent analgesics with a reduced side-effect profile (e.g., less constipation and physical dependence) compared to traditional opioids.[4]
-
Chiral Ligands and Catalysts: The secondary amine of (S)-2-benzylpiperidine can be functionalized to create chiral ligands for asymmetric catalysis, leveraging its inherent stereochemistry to control the outcome of metal-catalyzed reactions.
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when handling any chemical reagent.
-
Hazard Identification: (S)-2-Benzylpiperidine is classified as hazardous. It can cause skin irritation and serious eye irritation.[16][17]
-
Handling:
-
Storage:
This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.[16][17][18][19]
References
-
2-Benzylpiperidine. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
2-Benzylpiperidine. (n.d.). LookChem. Retrieved February 24, 2026, from [Link]
-
(S)-2-Benzylpiperidine. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor. (2015). Organic Process Research & Development. Retrieved February 24, 2026, from [Link]
-
Safety Data Sheet. (2025). Thermo Fisher Scientific. Retrieved February 24, 2026, from [Link]
-
Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2024). PubMed. Retrieved February 24, 2026, from [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. Retrieved February 24, 2026, from [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]
-
N-Benzyl-r-2,c-6-diphenylpiperidines. (n.d.). SSRN. Retrieved February 24, 2026, from [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2025). ScienceDirect. Retrieved February 24, 2026, from [Link]
-
IR and NMR spectroscopy. (n.d.). Slideshare. Retrieved February 24, 2026, from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-2-Benzylpiperidine = 95 99112-94-4 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. (S)-2-Benzylpiperidine | C12H17N | CID 1201373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. IR and NMR spectroscopy | PPTX [slideshare.net]
- 10. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. papers.ssrn.com [papers.ssrn.com]
- 12. 2-Benzylpyridine(101-82-6) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 16. fishersci.com [fishersci.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
